N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15654726
InChI: InChI=1S/C32H29N5O5S/c1-39-27-18-23(19-28(40-2)30(27)41-3)31-35-36-32(37(31)24-12-6-4-7-13-24)43-21-29(38)34-33-20-22-11-10-16-26(17-22)42-25-14-8-5-9-15-25/h4-20H,21H2,1-3H3,(H,34,38)/b33-20+
SMILES:
Molecular Formula: C32H29N5O5S
Molecular Weight: 595.7 g/mol

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15654726

Molecular Formula: C32H29N5O5S

Molecular Weight: 595.7 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C32H29N5O5S
Molecular Weight 595.7 g/mol
IUPAC Name N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C32H29N5O5S/c1-39-27-18-23(19-28(40-2)30(27)41-3)31-35-36-32(37(31)24-12-6-4-7-13-24)43-21-29(38)34-33-20-22-11-10-16-26(17-22)42-25-14-8-5-9-15-25/h4-20H,21H2,1-3H3,(H,34,38)/b33-20+
Standard InChI Key ZVGXVCPPDGBODU-FMFFXOCNSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5

Introduction

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its diverse chemical structure and potential applications in scientific research. This compound belongs to the categories of hydrazones and triazoles, featuring multiple functional groups such as phenoxy, triazole, and acetohydrazide moieties, which contribute to its reactivity and biological activity.

Synthesis and Reaction Conditions

The synthesis of N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, utilizing solvents such as methanol or dimethylformamide (DMF). The reaction conditions, including temperature and pH, must be carefully controlled to ensure high yields and purity of the final product. Thin-layer chromatography (TLC) is often used to monitor the reaction progress.

Potential Applications and Biological Activity

Research suggests that compounds with similar structures to N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may exhibit antimicrobial or anticancer properties due to their ability to disrupt cellular processes. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating their activities through binding interactions that alter their function.

Stability and Reactivity

The compound's reactivity is influenced by the presence of functional groups such as the triazole ring and sulfanyl group. Its stability under various conditions (pH changes, temperature variations) should be assessed for practical applications.

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